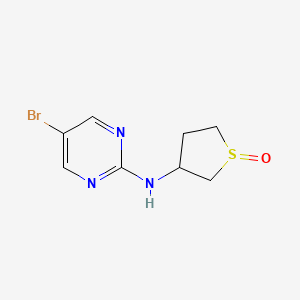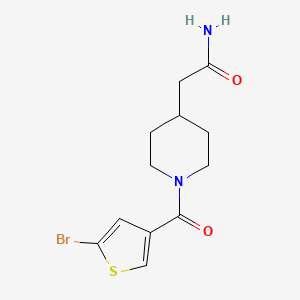![molecular formula C26H16N2O2 B14910803 4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile](/img/structure/B14910803.png)
4,4'-[4,4'-Biphenyldiylbis(oxy)]dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C26H16N2O2 It is known for its unique structure, which consists of two benzene rings connected by an oxygen bridge and two nitrile groups attached to the benzene rings
Preparation Methods
The synthesis of 4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and 4-hydroxybenzonitrile.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The hydroxyl groups of 4-hydroxybenzonitrile react with the biphenyl under the influence of the base, forming the desired product through a nucleophilic substitution reaction.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene rings react with electrophiles such as halogens or nitro groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of high-performance materials, such as liquid crystals and advanced polymers, due to its thermal stability and unique electronic properties.
Mechanism of Action
The mechanism by which 4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π stacking interactions, which can affect the compound’s binding affinity to various receptors and enzymes. These interactions can modulate signaling pathways and biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
4,4’-[4,4’-Biphenyldiylbis(oxy)]dibenzonitrile can be compared with other similar compounds, such as:
4,4’-Diaminodiphenylmethane: This compound has similar biphenyl and amine groups but lacks the nitrile groups, leading to different chemical reactivity and applications.
4,4’-Oxydianiline: Similar in structure but with amine groups instead of nitrile groups, used in the production of polyimides and other polymers.
4,4’-Isopropylidenediphenyl-1,1’-diyldioxy: This compound has an isopropylidene bridge instead of an oxygen bridge, affecting its chemical properties and applications.
Properties
Molecular Formula |
C26H16N2O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[4-[4-(4-cyanophenoxy)phenyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C26H16N2O2/c27-17-19-1-9-23(10-2-19)29-25-13-5-21(6-14-25)22-7-15-26(16-8-22)30-24-11-3-20(18-28)4-12-24/h1-16H |
InChI Key |
SZPMNHYAQPLNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)


![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)




